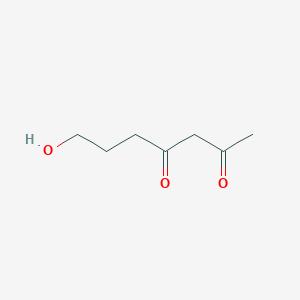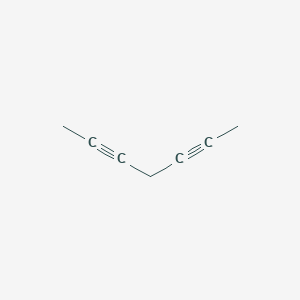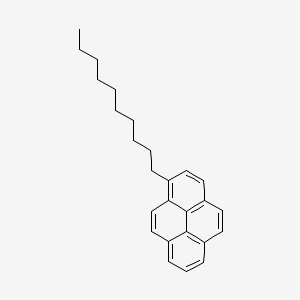
2-Pentanone,3,4-dimethyl-,(R)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is an organic compound with the molecular formula C7H14O. It is also known as 3,4-dimethyl-2-pentanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) can be achieved through several methods. One common method involves the oxidation of 3,4-dimethyl-2-pentanol using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4). The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, 2-Pentanone, 3,4-dimethyl-, ®-(9ci) is produced through catalytic processes. One such method involves the catalytic dehydrogenation of 3,4-dimethyl-2-pentanol using a metal catalyst such as copper or platinum. This process is conducted at elevated temperatures and pressures to achieve high yields of the ketone .
化学反応の分析
Types of Reactions
2-Pentanone, 3,4-dimethyl-, ®-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 3,4-dimethyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4-dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Pentanone, 3,4-dimethyl-, ®-(9ci) has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects .
類似化合物との比較
Similar Compounds
2-Pentanone: A simpler ketone with a similar structure but without the methyl substitutions.
3-Methyl-2-pentanone: A related compound with one methyl group substitution.
4-Methyl-2-pentanone: Another related compound with a different methyl group substitution pattern.
Uniqueness
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various chemical processes .
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(3R)-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1 |
InChIキー |
QXHRQZNDMYRDPA-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C(C)C)C(=O)C |
正規SMILES |
CC(C)C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
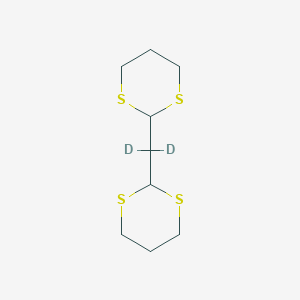
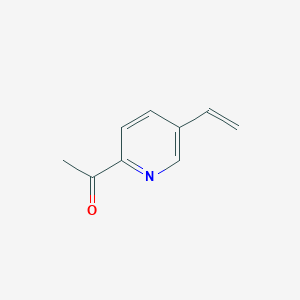
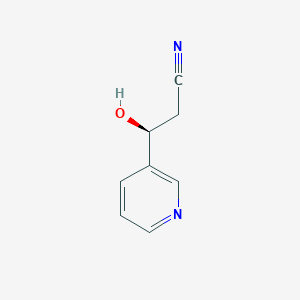
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
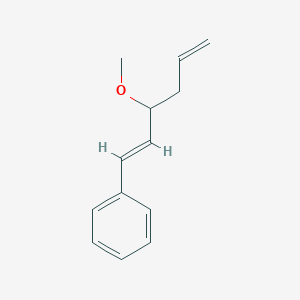
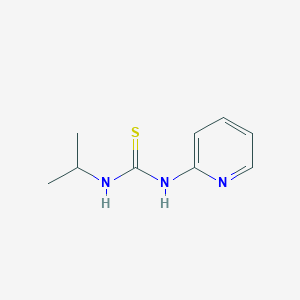
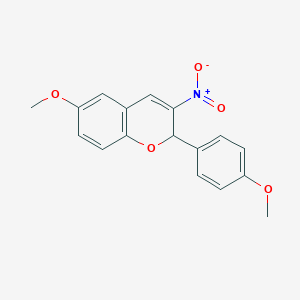
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

